5-methylfuran-3-sulfonyl chloride
Description
5-Methylfuran-3-sulfonyl chloride is a sulfonyl chloride derivative featuring a methyl-substituted furan ring. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used for introducing sulfonate groups or as electrophilic reagents.
Properties
CAS No. |
1307819-00-6 |
|---|---|
Molecular Formula |
C5H5ClO3S |
Molecular Weight |
180.61 g/mol |
IUPAC Name |
5-methylfuran-3-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClO3S/c1-4-2-5(3-9-4)10(6,7)8/h2-3H,1H3 |
InChI Key |
VEWACFDWXLCMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
5-Methylfuran-3-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-methylfuran-3-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a good leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 5-Methylfuran-3-sulfonyl Chloride : Contains a furan ring (5-membered oxygen heterocycle) with a methyl group at position 5 and a sulfonyl chloride group at position 3.
- Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) : A linear sulfonyl chloride with a trifluoromethyl group, lacking a heterocyclic backbone .
- 5-Chloro-3-Methyl-1-Benzofuran-2-Sulfonyl Chloride : Features a benzofuran ring (fused benzene and furan rings) with a chlorine substituent at position 5 and a methyl group at position 3 .
Physical and Chemical Properties
Biological Activity
5-Methylfuran-3-sulfonyl chloride is an organic compound classified as a sulfonyl chloride derivative of furan. Its unique structure, featuring a furan ring with a sulfonyl chloride substituent, grants it significant reactivity and potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies pertaining to this compound, drawing from diverse sources.
This compound is characterized by its electrophilic nature due to the presence of the sulfonyl chloride group. This feature allows it to participate in nucleophilic substitution reactions, making it a valuable reagent in medicinal chemistry and biochemical research.
Structural Characteristics
- Molecular Formula : CHClOS
- CAS Number : 1307819-00-6
- Molecular Weight : 178.64 g/mol
The biological activity of this compound primarily arises from its ability to covalently modify proteins. The sulfonyl chloride group can react with nucleophilic sites on amino acids such as serine, cysteine, and lysine, leading to irreversible inhibition or modification of enzymatic activities.
Key Mechanisms:
- Covalent Bond Formation : The sulfonyl chloride can form stable covalent bonds with nucleophiles in proteins, altering their function.
- Inhibition of Enzymatic Activity : By modifying active site residues, this compound can inhibit enzymes critical for various biological processes.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities, particularly in inhibiting specific enzymes and potentially serving as a therapeutic agent.
In Vitro Studies
- Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit serine proteases effectively. For instance, the sulfonamide group is known for its ability to form hydrogen bonds with enzyme active sites, thereby inhibiting their activity.
- Bactericidal Properties : Related compounds have been identified with potent bactericidal effects against various bacterial strains, suggesting potential applications in antimicrobial therapies.
Study on Enzyme Inhibition
A study investigating the inhibitory effects of sulfonyl chlorides on serine proteases found that modifications at the furan ring significantly influenced the potency of these compounds. The findings indicated that this compound could serve as a lead compound for developing new protease inhibitors .
Antimicrobial Activity
Research conducted on related sulfonyl compounds highlighted their effectiveness against lactic acid bacteria and other pathogens. This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation into its potential as an antibiotic agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other sulfonyl compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Enzyme inhibition; potential antimicrobial | Electrophilic nature allows for protein modification |
| Phenylmethanesulfonyl fluoride (PMSF) | Serine protease inhibitor | Commonly used in biochemical assays |
| 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) | Serine protease inhibitor | Similar mechanism; distinct reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
